3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-2-4-8(5-3-7)10-12-9(6-11)13-14-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVIJHIIGWPJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502906 | |
| Record name | 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73217-33-1 | |
| Record name | 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Method of 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Starting Materials and Reaction Scheme
- Key starting materials :
- 4-methylbenzamidoxime (the amidoxime derivative bearing the 4-methylphenyl group)
- Chloroacetyl chloride (to introduce the chloromethyl group via acylation)
Stepwise Synthetic Procedure
Formation of Intermediate :
The amidoxime derivative (4-methylbenzamidoxime) is dissolved in an organic solvent such as dichloromethane (DCM). Triethylamine is added as a base to scavenge HCl generated during the reaction. The mixture is cooled to 0 °C, and chloroacetyl chloride is added dropwise to control the reaction rate and minimize side reactions.Cyclization to 1,2,4-Oxadiazole :
After the initial acylation step, the reaction mixture is allowed to warm to ambient temperature and stirred for several hours (commonly around 6 hours). Without isolation, the reaction mixture is then heated to reflux in toluene for approximately 12 hours to promote cyclodehydration and ring closure forming the 1,2,4-oxadiazole ring with the chloromethyl substituent at position 3 and the 4-methylphenyl group at position 5.Workup and Purification :
Upon completion, the mixture is cooled and poured into water. The organic layer is extracted with DCM, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures (typically 95:5) to afford the pure this compound as a white solid with high yield (close to 99%) and characterized by melting point, NMR, and mass spectrometry data.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acylation | 4-methylbenzamidoxime, chloroacetyl chloride, triethylamine, DCM | ~few minutes (dropwise addition) | 0 °C (addition), then RT | N/A | Formation of acylated intermediate |
| Cyclodehydration (Cyclization) | Toluene reflux | 12 hours | Reflux (~110 °C) | 99 | Ring closure to oxadiazole |
| Purification | Silica gel chromatography (hexane/ethyl acetate 95:5) | N/A | Ambient | N/A | Isolation of pure product |
Alternative and Related Synthetic Approaches
Microwave-Assisted Synthesis :
Microwave irradiation has been applied to similar amidoxime-acyl chloride cyclizations, significantly reducing reaction times from hours to minutes while maintaining good yields and simplifying purification.Superbase-Mediated One-Pot Synthesis :
A one-pot procedure using amidoximes and methyl or ethyl esters of carboxylic acids in NaOH/DMSO medium at room temperature has been reported for 3,5-disubstituted 1,2,4-oxadiazoles, though yields and reaction times vary depending on substituents.Use of Activated Carboxylic Acids :
Coupling reagents (e.g., EDC, DCC) can activate carboxylic acids for amidoxime cyclization, but this method is less applicable for chloromethyl substitution due to the need for chloroacetyl chloride as a chloromethyl source.
Characterization Data
- Melting Point : Approximately 38-39 °C for 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole analogs; expected similar for 4-methylphenyl derivative.
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peaks consistent with calculated molecular weight, fragmentation patterns confirm structure.
Summary Table of Key Literature Methods for Preparation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH2Cl) serves as a primary site for nucleophilic substitution, enabling diverse functionalization.
Key Reactions and Conditions:
-
Mechanistic Insight : Reactions proceed via an SN2 pathway due to the steric accessibility of the chloromethyl group .
-
Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
Hydrolysis Reactions
Controlled hydrolysis converts the chloromethyl group into hydroxymethyl or carbonyl derivatives.
Reaction Pathways:
-
Key Observation : Basic hydrolysis under reflux leads to ring-opening and carboxylate formation, while acidic conditions retain the oxadiazole core.
Oxidation and Reduction
The chloromethyl group undergoes redox transformations to yield functionalized derivatives.
Oxidation:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO4 | H2SO4, 60°C, 6 h | 3-(Carboxymethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | 30–45% |
| CrO3 | AcOH, rt, 12 h | 3-(Formylmethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | 50–60% |
Reduction:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH4 | THF, 0°C→rt, 2 h | 3-(Methyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | 75–85% |
| H2/Pd-C | EtOH, 50 psi, 24 h | 3-(Methyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | 90–95% |
Elimination Reactions
Strong bases induce β-elimination, forming alkenes or modifying the oxadiazole ring.
| Base | Conditions | Product | Yield |
|---|---|---|---|
| NaOH | EtOH, reflux, 8 h | 3-Vinyl-5-(4-methylphenyl)-1,2,4-oxadiazole | 55–65% |
| DBU | DCM, rt, 4 h | 5-(4-Methylphenyl)-1,2,4-oxadiazole-3-carbaldehyde | 70–80% |
-
Mechanism : Base abstracts β-hydrogen, leading to HCl elimination and double-bond formation.
Coupling Reactions
Transition-metal catalysis enables cross-coupling for advanced functionalization.
-
Key Challenge : The oxadiazole ring’s electron-withdrawing nature necessitates optimized catalytic systems.
Comparative Reactivity
The chloromethyl group’s reactivity is influenced by the oxadiazole ring’s electron-withdrawing effect, which enhances its susceptibility to nucleophilic attack compared to non-heterocyclic analogs .
Scientific Research Applications
3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophilic site, allowing the compound to form covalent bonds with nucleophilic residues in proteins or other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen-Substituted Analogues
- 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS 1791431-60-1) Molecular Weight: 326.94.
- 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole Molecular Weight: 242.05. Structural Notes: The dichlorophenyl group increases steric bulk compared to 4-methylphenyl, and X-ray crystallography reveals a dihedral angle of 1.7° between the oxadiazole and phenyl rings, influencing molecular packing .
Heteroaromatic Analogues
- 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole (CAS 184970-24-9)
Electron-Donating Substituents
- 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole (CAS 175205-61-5) Molecular Weight: 224.64.
Structural and Electronic Effects
Biological Activity
3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₀H₉ClN₂O
- Density : 1.242 g/cm³
- Boiling Point : 327.751 °C at 760 mmHg
- Flash Point : 152.019 °C .
Synthesis of this compound
The synthesis of oxadiazole derivatives often employs various methods, including one-pot reactions involving amidoximes and carboxylic acids. The synthetic route is crucial for obtaining high yields and purity of the desired compound .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds with an oxadiazole nucleus exhibit significant cytotoxicity against various cancer cell lines:
- IC₅₀ Values : The compound has shown promising activity with IC₅₀ values in the micromolar range against several cancer types:
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| CXF HT-29 | 2.76 |
| GXF 251 | 9.27 |
| OVXF 899 | 1.14 |
| PAXF 1657 | Not specified |
The mechanism by which oxadiazoles exert their anticancer effects often involves the induction of apoptosis through various pathways. For instance:
- Caspase Activation : Compounds have been shown to activate caspases leading to programmed cell death.
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest in the G2/M phase .
Antimicrobial Activity
In addition to anticancer properties, oxadiazoles have demonstrated antimicrobial activity against a range of pathogens:
- Antibacterial Activity : Studies have reported effective inhibition against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.
- Antifungal Activity : Some derivatives have shown effectiveness against fungi like Candida albicans .
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the efficacy of a series of oxadiazole derivatives against multiple cancer cell lines, revealing that modifications in structure significantly enhanced potency.
- Antimicrobial Properties : Another research focused on synthesizing Schiff bases from oxadiazoles and assessing their antibacterial and antifungal activities, yielding promising results against specific strains .
Q & A
Q. What are the standard synthetic routes for preparing 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole?
The compound is typically synthesized via cyclization reactions. For example, intermediates like 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole can be prepared by reacting hydroxylamine derivatives with nitriles or carboxylic acid derivatives under acidic conditions. A common approach involves coupling 4-methylbenzamide derivatives with chloromethyl precursors, followed by cyclization using reagents like POCl₃ or thionyl chloride . Microwave-assisted synthesis has also been reported to enhance reaction efficiency and reduce byproducts .
Q. Which analytical techniques are used to characterize this compound and its derivatives?
Characterization relies on a combination of:
- Spectroscopy : IR for functional group identification (e.g., C-Cl stretch at ~650 cm⁻¹), ¹H/¹³C NMR for structural elucidation (e.g., aromatic proton signals at δ 7.2–7.8 ppm), and mass spectrometry for molecular weight confirmation .
- Elemental analysis to verify purity and stoichiometry .
- X-ray crystallography for resolving crystal packing and bond angles (e.g., C-N-O geometry in the oxadiazole ring) .
Q. What safety protocols are recommended for handling this compound?
Standard laboratory safety practices include:
- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation or skin contact.
- Storage in airtight containers away from moisture and ignition sources due to the reactive chloromethyl group .
- Emergency protocols for spills (neutralization with sodium bicarbonate) and disposal via hazardous waste channels .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency .
- Catalyst use : Lewis acids like ZnCl₂ or microwave irradiation reduce reaction time and side products .
- Temperature control : Maintaining 80–100°C prevents premature decomposition of intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates high-purity product .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Discrepancies often arise from rotational isomers or impurities. Solutions include:
- 2D NMR (COSY, HSQC) to assign overlapping proton/carbon signals .
- Variable-temperature NMR to identify dynamic equilibria in solution .
- Computational validation : DFT calculations (e.g., Gaussian) predict chemical shifts and compare with experimental data .
Q. What methodologies are used to evaluate the biological activity of derivatives?
- In vitro assays : Antifungal/antibacterial screening via microdilution (MIC values against Candida albicans or E. coli) .
- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., replacing 4-methylphenyl with methoxy or halogenated groups) to assess potency .
- Molecular docking : Predicting binding affinity to target enzymes (e.g., fungal lanosterol demethylase) using AutoDock or Schrödinger .
Q. How does the chloromethyl group influence reactivity in further functionalization?
The chloromethyl moiety enables nucleophilic substitution (e.g., with amines, thiols) to generate diverse derivatives. For example:
- Reaction with piperazine forms tertiary amines for pharmacological studies .
- Substitution with azide ions followed by "click chemistry" creates triazole-linked conjugates . Kinetic studies show higher reactivity in polar solvents (e.g., DMSO) due to stabilized transition states .
Q. What computational tools are available to model its electronic properties?
- Software : Gaussian (DFT), ORCA (HOMO-LUMO gap analysis), and VEDA (vibrational frequency assignments) .
- Databases : PubChem for experimental/computed spectral data .
- Molecular dynamics : GROMACS to simulate stability in biological membranes .
Data Contradiction and Validation
Q. How to address inconsistencies in reported biological activity across studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
